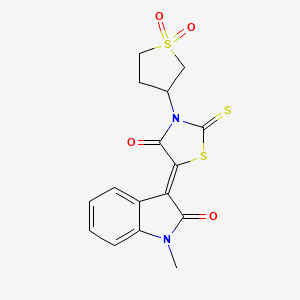
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.
化学反応の分析
Types of Reactions
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or nitrogen atoms in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing agents: Like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce amines or reduced sulfur compounds.
Substitution: Can result in halogenated, alkylated, or acylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific application. For example:
Biological activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical reactivity: The presence of multiple functional groups allows for diverse chemical interactions, facilitating its use in various synthetic applications.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Indolinone derivatives: Compounds featuring the indolinone moiety.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S3/c1-17-11-5-3-2-4-10(11)12(14(17)19)13-15(20)18(16(23)24-13)9-6-7-25(21,22)8-9/h2-5,9H,6-8H2,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBJLFUMGDJEW-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-methoxyphenyl)-1-methylethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5054497.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5054499.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine](/img/structure/B5054508.png)
![4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5054518.png)
![1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5054523.png)
![2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5054530.png)
![1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5054538.png)
![11-(5-methylfuran-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5054545.png)
![Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI)](/img/structure/B5054548.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5054554.png)
![2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5054559.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B5054565.png)

